Cas no 333320-75-5 ([(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid)
[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid
- AKOS025116727
- N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine
- 333320-75-5
- BDBM42376
- [3-chloro-2-methyl(methylsulfonyl)anilino]acetic acid
- cid_846773
- HMS2347I24
- AKOS000297524
- SB81795
- SMR000070785
- AG-690/15439532
- [N-(3-chloro-2-methylphenyl)methanesulfonamido]acetic acid
- 2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetic acid
- MLS000061924
- Oprea1_011845
- 2-(N-(3-Chloro-2-methylphenyl)methylsulfonamido)aceticacid
- 2-[(3-chloranyl-2-methyl-phenyl)-methylsulfonyl-amino]ethanoic acid
- CHEMBL1597212
- 2-(N-(3-Chloro-2-methylphenyl)methylsulfonamido)acetic acid
- Oprea1_748030
- 2-(3-chloro-N-mesyl-2-methyl-anilino)acetic acid
-
- MDL: MFCD02733059
- Inchi: 1S/C10H12ClNO4S/c1-7-8(11)4-3-5-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
- InChI Key: GVGVHTCXGXVEFM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C)N(CC(=O)O)S(C)(=O)=O
Computed Properties
- Exact Mass: 277.0175567Da
- Monoisotopic Mass: 277.0175567Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 83.1Ų
[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616384-5g |
N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine |
333320-75-5 | 98% | 5g |
¥13734.00 | 2024-05-18 |
[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid
Latest Research Insights on [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid (CAS: 333320-75-5)
[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid (CAS: 333320-75-5) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, particularly in the context of inflammation and cancer research. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its pharmacological properties and potential clinical relevance.
One of the most notable advancements in the study of [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is its role as a modulator of inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on the NF-κB signaling pathway, which plays a critical role in the regulation of immune responses and inflammation. The study utilized both in vitro and in vivo models to validate the compound's efficacy, showing a significant reduction in pro-inflammatory cytokine production in treated subjects. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, recent research has explored the anticancer potential of [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid. A preprint article from BioRxiv (2024) reported that this compound induces apoptosis in certain cancer cell lines, particularly those associated with colorectal and breast cancers. The study employed high-throughput screening and molecular docking simulations to identify the compound's interaction with key apoptotic proteins, such as caspase-3 and Bcl-2. The results indicated a dose-dependent increase in apoptosis, accompanied by a decrease in cell proliferation. These preliminary findings warrant further investigation into its potential as an adjunct therapy in oncology.
The synthesis and optimization of [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid have also been a focal point of recent research. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel, scalable synthetic route that improves yield and purity while reducing environmental impact. The authors emphasized the use of green chemistry principles, such as solvent-free reactions and catalytic methods, to enhance the sustainability of the production process. This advancement is particularly relevant for industrial-scale manufacturing, ensuring a reliable supply for future preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid. Pharmacokinetic studies, as reported in a 2024 issue of Drug Metabolism and Disposition, have identified issues related to bioavailability and metabolic stability. The compound exhibits rapid clearance in rodent models, necessitating further structural modifications or formulation strategies to improve its pharmacokinetic profile. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.
In conclusion, [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid (CAS: 333320-75-5) represents a promising candidate for therapeutic development, with demonstrated efficacy in modulating inflammatory pathways and inducing apoptosis in cancer cells. However, ongoing research is essential to overcome pharmacokinetic challenges and fully elucidate its mechanism of action. The integration of synthetic chemistry, molecular biology, and translational research will be critical in advancing this compound toward clinical applications.
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